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molecular formula C13H15N3 B2585462 1-(Piperazin-1-yl)isoquinoline CAS No. 126653-00-7

1-(Piperazin-1-yl)isoquinoline

Cat. No. B2585462
M. Wt: 213.284
InChI Key: IDFYLSABDUMICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008352

Procedure details

A solution of 2-chloroisoquinoline (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 48 h. After cooling to 0° C. for 0.5 h, the solution is filtered. The filtrate is then extracted with 10% acetic acid. The aqueous extracts are washed with ether, basified and subsequently extracted with dichloromethane. The dichloromethane layer is finally washed with water, dried and concentrated. The material is placed under vacuum overnight to yield the title compound (6.8 g, m.p. 54-56° C.). 1H NMR (CDCl3) 8.14 (d, J=5.5 Hz, 1 H), 8.10 (d, J=8.5 Hz, 1 H), 7.74 (d, J=8.5 Hz, 1 H), 7.60 (t, J=7.2 Hz, 1 H), 7.50 (t, J=7.6 Hz, 1 H), 7.24 (d, J=5.5 Hz, 1 H), 3.39 (t, J=5.0Hz, 4 H), 3.16 (t, J=5.0Hz, 4 H).
Name
2-chloroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[N:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[C:3]1([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][N:2]=1

Inputs

Step One
Name
2-chloroisoquinoline
Quantity
5 g
Type
reactant
Smiles
ClN1CC2=CC=CC=C2C=C1
Name
Quantity
20 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated for an additional 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the solution is filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is then extracted with 10% acetic acid
WASH
Type
WASH
Details
The aqueous extracts are washed with ether
EXTRACTION
Type
EXTRACTION
Details
basified and subsequently extracted with dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer is finally washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is placed under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=CC=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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